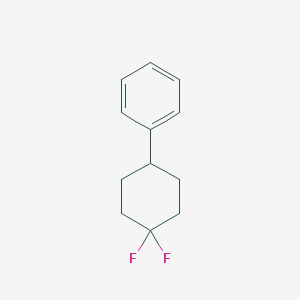

(4,4-Difluorocyclohexyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,4-difluorocyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYLYWFVRSMIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4,4 Difluorocyclohexyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4,4-Difluorocyclohexyl)benzene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, while ¹⁹F NMR offers direct insight into the fluorine substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic and cyclohexyl protons. The protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region, around 7.15-7.37 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orgcarlroth.com The protons on the cyclohexyl ring exhibit more complex splitting patterns and appear further upfield. The chemical shifts of the cyclohexyl protons are influenced by the electronegative fluorine atoms and their stereochemical relationship (axial or equatorial) to the protons. The axial protons are generally found at a different chemical shift compared to the equatorial protons. aip.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the benzene ring typically resonate in the range of 128-137 ppm. carlroth.comucl.ac.uk The carbons of the cyclohexyl ring will appear at higher field strengths. The carbon atom bonded to the two fluorine atoms (C4) will exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling and will be significantly shifted downfield due to the high electronegativity of fluorine. The other cyclohexyl carbons will have distinct chemical shifts based on their proximity to the fluorine atoms and the phenyl group. ucl.ac.uk

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. In this compound, the two fluorine atoms are chemically equivalent and would be expected to give a single signal. However, coupling to the adjacent protons on the cyclohexane (B81311) ring will lead to a more complex multiplet. The chemical shift of the fluorine signal provides information about its electronic environment.

A representative, though general, compilation of expected NMR chemical shifts is provided in the table below. Actual values can vary based on the solvent and specific derivative. illinois.edusigmaaldrich.comsigmaaldrich.com

| Atom | Typical Chemical Shift (ppm) | Notes |

| Aromatic Protons | 7.15 - 7.37 | Multiplet, deshielded by ring current. libretexts.orgcarlroth.com |

| Cyclohexyl Protons | 1.4 - 2.5 | Complex multiplets, influenced by fluorine and stereochemistry. |

| Aromatic Carbons | 128 - 137 | Multiple signals expected for the benzene ring. carlroth.comucl.ac.uk |

| Cyclohexyl Carbons | 25 - 90 | C4 will be significantly downfield and show C-F coupling. pdx.edu |

| Fluorine-19 | Varies | Chemical shift is sensitive to the molecular environment. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.orgspectroscopyonline.com

Aliphatic C-H stretching: The C-H bonds of the cyclohexane ring will exhibit stretching absorptions in the range of 2960-2850 cm⁻¹. libretexts.orglibretexts.org

C=C stretching (aromatic): The carbon-carbon double bonds within the benzene ring give rise to characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. pressbooks.pubamazonaws.com The presence of two sharp absorption bands, one around 1600 cm⁻¹ and another between 1500-1430 cm⁻¹, is indicative of a benzene ring. pressbooks.pub

C-F stretching: The carbon-fluorine bonds are strong and will produce intense absorption bands in the fingerprint region of the spectrum, typically between 1100 and 1000 cm⁻¹. The exact position can be influenced by the presence of multiple fluorine atoms on the same carbon.

C-H bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are found in the 900-650 cm⁻¹ range. amazonaws.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak libretexts.orgspectroscopyonline.com |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong libretexts.orglibretexts.org |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak pressbooks.pubamazonaws.com |

| C-F Stretch | 1100 - 1000 | Strong |

| C-H Out-of-Plane Bend | 900 - 650 | Strong amazonaws.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways:

Loss of HF: A common fragmentation pathway for fluorinated compounds is the loss of a molecule of hydrogen fluoride (B91410) (HF), resulting in a peak at M-20.

Cleavage of the Cyclohexyl Ring: The cyclohexyl ring can undergo fragmentation, leading to the loss of various alkyl fragments.

Formation of a Phenyl Cation: Cleavage of the bond between the benzene ring and the cyclohexyl group can lead to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77, which is a common fragment for phenyl-containing compounds. docbrown.info

Formation of a Tropylium (B1234903) Ion: Alkylbenzenes can rearrange to form the stable tropylium ion ([C₇H₇]⁺) at m/z 91, although this may be less prominent depending on the specific structure. youtube.com

Loss of the Phenyl Group: Fragmentation can also occur with the loss of the phenyl group, leaving a difluorocyclohexyl cation.

The mass spectrum of benzene itself shows a prominent molecular ion peak at m/z 78. docbrown.info In the case of this compound, the molecular ion peak will be at a higher m/z value. The fragmentation pattern will be more complex than that of benzene due to the presence of the difluorocyclohexyl substituent. docbrown.infofluorine1.ru

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | Molecular Weight of the Compound | Molecular Ion |

| [M-20]⁺ | MW - 20 | Loss of HF |

| 91 | 91 | Tropylium Ion youtube.com |

| 77 | 77 | Phenyl Cation docbrown.info |

Advanced Spectroscopic Techniques for Conformational Analysis of Fluorinated Cyclohexyl Structures

The conformational preferences of the fluorinated cyclohexyl ring in this compound can be investigated using advanced spectroscopic techniques. The cyclohexane ring is known to exist in a chair conformation to minimize angle and torsional strain. dalalinstitute.comyoutube.com The presence of the bulky phenyl group and the two fluorine atoms on the same carbon will influence the equilibrium between the two possible chair conformations.

Variable Temperature NMR (VT-NMR): By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational changes, such as the ring flip of the cyclohexane moiety. aip.org At low temperatures, the interconversion between the two chair forms may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons and carbons.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based NMR experiments, such as NOESY, can provide information about the spatial proximity of different nuclei. For instance, correlations between the protons of the phenyl group and specific protons on the cyclohexyl ring can help to establish the preferred conformation of the molecule in solution. nih.gov

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to calculate the relative energies of different conformations and to predict spectroscopic parameters. nih.govnih.gov This combined approach provides a powerful tool for a detailed conformational analysis of fluorinated cyclohexyl structures. The gauche effect, a stereoelectronic effect that can stabilize certain conformations in fluorinated systems, may also play a role in determining the preferred geometry. nih.govnih.gov

Computational and Theoretical Investigations on 4,4 Difluorocyclohexyl Benzene Architectures

Quantum Chemical Investigations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding how the introduction of two fluorine atoms onto the cyclohexane (B81311) ring influences the electronic properties of the entire molecule. These methods allow for a detailed examination of electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Applications in Fluorinated Benzene (B151609) and Cyclohexane Systems

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecular systems. For (4,4-Difluorocyclohexyl)benzene, DFT calculations can elucidate the impact of the electron-withdrawing fluorine atoms on both the aliphatic ring and the aromatic system. The high electronegativity of fluorine leads to a significant polarization of the C-F bonds, creating a localized dipole. This inductive effect can influence the electron density of the adjacent benzene ring. nih.gov

DFT studies on similar fluorinated aromatic compounds have shown that fluorination can decrease the aromaticity of the benzene ring. nih.govresearchgate.net The degree of this effect depends on the number and position of the fluorine substituents. digitellinc.com For this compound, the primary influence is expected to be inductive rather than through-space, subtly altering the reactivity of the phenyl group towards electrophilic or nucleophilic attack. digitellinc.com DFT can be used to calculate various parameters that quantify these electronic effects. tandfonline.comnih.gov

| Property | Calculated Value | Description |

|---|---|---|

| Dipole Moment | ~2.5 D | Indicates significant molecular polarity due to the C-F bonds. |

| HOMO Energy | ~-6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | ~-0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | ~6.3 eV | Indicates high kinetic stability. tandfonline.com |

| Mulliken Charge on F | ~-0.45 e | Shows significant negative partial charge on fluorine atoms. |

| Mulliken Charge on C4 (cyclohexyl) | ~+0.60 e | Shows significant positive partial charge on the carbon bonded to both fluorines. |

Ab Initio Methods for Analyzing Molecular Interactions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate framework for analyzing molecular interactions. aps.org These methods are computationally more intensive than DFT but are crucial for benchmarking and for systems where electron correlation is critical. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to precisely calculate the energies of different conformers and the strength of non-covalent interactions, such as weak hydrogen bonds or van der Waals forces. researchgate.net These calculations are essential for validating the results from DFT and for providing a deeper understanding of the subtle forces that govern the molecule's preferred three-dimensional structure. aps.org

Molecular Dynamics Simulations for Conformational Space Exploration

The cyclohexane ring is not static; it exists in a dynamic equilibrium between several conformations, most notably the chair, boat, and twist-boat forms. youtube.com Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound over time. nih.gov

By simulating the motion of atoms, MD can reveal the relative stabilities of different conformers and the energy barriers for interconversion. For a substituted cyclohexane, the substituents can have a strong preference for either an axial or equatorial position to minimize steric strain. pressbooks.pubyoutube.com In this compound, the phenyl group is a bulky substituent that strongly prefers the equatorial position to avoid 1,3-diaxial interactions. pressbooks.pub The gem-difluoro substitution at the C4 position introduces unique conformational effects. While fluorine is relatively small, the strong C-F bonds can influence the ring's pucker and the rotational barrier of the phenyl group. MD simulations can map the potential energy surface, identifying the global minimum energy conformation and other accessible conformers. nih.gov

| Conformer | Phenyl Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Chair | Equatorial | 0.0 (Global Minimum) | >99% |

| Chair | Axial | ~5-6 | <1% |

| Twist-Boat | - | ~5.5 | <1% |

Analysis of Non-Covalent Interactions within Fluorinated Cyclohexylbenzene (B7769038) Systems

Non-covalent interactions are weak forces that play a crucial role in molecular recognition, crystal packing, and protein-ligand binding. libretexts.orgnih.gov In systems containing this compound, several types of non-covalent interactions can be anticipated. The polarized C-F bonds can act as weak hydrogen bond acceptors, forming C-H···F interactions with neighboring molecules. The electron-rich benzene ring can participate in π-π stacking or cation-π interactions. frontiersin.org

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot index are used to visualize and quantify these weak interactions. nih.gov These analyses can identify critical points in the electron density that signify bonding interactions and can distinguish between stabilizing attractive forces (like hydrogen bonds and van der Waals interactions) and destabilizing steric repulsion. nih.govnih.gov Understanding these interactions is vital for predicting how the molecule will behave in a condensed phase or a biological environment. frontiersin.org

| Derivative | Substituent on Phenyl Ring | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Dipole Moment |

|---|---|---|---|

| 1 | None | ~6.3 eV (Reference) | ~2.5 D (Reference) |

| 2 | 4'-Nitro (-NO₂) | Decreased | Increased |

| 3 | 4'-Amino (-NH₂) | Decreased | Increased |

| 4 | 4'-Methoxy (-OCH₃) | Slightly Decreased | Slightly Increased/Decreased (vector sum) |

| 5 | 4'-Trifluoromethyl (-CF₃) | Slightly Increased | Increased |

Solvent Effects on the Electronic Properties of Fluorinated Benzene Scaffolds

The properties and behavior of a molecule can change significantly when it is moved from the gas phase to a solvent. Continuum solvation models, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), are computational methods used to simulate these solvent effects. wikipedia.orgq-chem.com These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. scm.com

For this compound, a molecule with a notable dipole moment, moving from a non-polar solvent like hexane (B92381) to a polar solvent like water would be predicted to stabilize the molecule. nih.gov Solvation models can calculate the free energy of solvation and predict how the solvent environment will influence conformational equilibria and electronic properties like the HOMO and LUMO energies. This information is critical for understanding reaction kinetics and equilibria in solution. nih.gov

Chemical Reactivity and Derivatization of 4,4 Difluorocyclohexyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of (4,4-Difluorocyclohexyl)benzene is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. uci.edu The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the (4,4-Difluorocyclohexyl) substituent.

The (4,4-Difluorocyclohexyl) group, being a secondary alkyl substituent, is classified as an activating group and an ortho, para-director. uci.eduwikipedia.org This directing effect stems from the electron-donating nature of the alkyl group through an inductive effect, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions. youtube.comorganicchemistrytutor.comlibretexts.org This increased nucleophilicity makes the ring more reactive towards electrophiles compared to unsubstituted benzene. organicchemistrytutor.com The stability of the cationic intermediate, known as a Wheland intermediate or sigma complex, is enhanced when the positive charge is located on the carbon atom bearing the alkyl group, further favoring ortho and para substitution. uci.edulibretexts.org

Common electrophilic aromatic substitution reactions that can be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgchemguide.co.uk

Nitration: The introduction of a nitro group (–NO₂) onto the benzene ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.uklibretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comchemguide.co.uklibretexts.org Due to the directing effect of the alkyl group, the nitration of this compound is expected to yield a mixture of ortho- and para-nitro-substituted products. libretexts.org The para product is often favored due to reduced steric hindrance compared to the ortho position. organicchemistrytutor.com

Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups. wikipedia.orgmasterorganicchemistry.com

Acylation involves reacting the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.orgyoutube.com This reaction is highly effective for introducing a ketone functionality. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents multiple substitutions. chemguide.co.uk The reaction with this compound would predominantly yield the para-acylated product. libretexts.org

Alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org However, this reaction is often less synthetically useful than acylation because the product is more reactive than the starting material, leading to polyalkylation. uci.edu Additionally, the carbocation intermediates formed during alkylation are prone to rearrangement. masterorganicchemistry.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Typical Catalyst | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃ | H₂SO₄ | 1-(4,4-Difluorocyclohexyl)-4-nitrobenzene |

| Acylation | CH₃COCl | AlCl₃ | 1-(4-(4,4-Difluorocyclohexyl)phenyl)ethan-1-one |

| Halogenation (Bromination) | Br₂ | FeBr₃ | 1-Bromo-4-(4,4-difluorocyclohexyl)benzene |

Cycloaddition and Condensation Reactions with this compound Precursors

The synthesis of complex molecules containing the (4,4-Difluorocyclohexyl)phenyl motif often relies on building the structure from precursor molecules that undergo condensation or cycloaddition reactions.

A key precursor for this system is 4,4-Difluorocyclohexanone (B151909) . fishersci.casigmaaldrich.com This ketone is a versatile building block. It can participate in various condensation reactions, such as the formation of imines or enamines, which are common in the synthesis of liquid crystals and other functional materials. colorado.edunih.gov For example, the condensation of a ketone with an amine is a fundamental step in creating Schiff bases, a common core in many liquid crystal structures. nih.gov

Table 2: Example Condensation Reaction with a Precursor

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

|---|---|---|---|

| 4,4-Difluorocyclohexanone | Primary Amine (R-NH₂) | Condensation | Imine |

Cycloaddition reactions , particularly the Diels-Alder reaction, offer a powerful method for constructing six-membered rings. wikipedia.orgmasterorganicchemistry.comcerritos.edu In the context of synthesizing derivatives of this compound, a precursor such as a diene or dienophile containing the desired substituent could be employed. For example, a dienophile like 1-(4,4-Difluorocyclohexyl)ethyne could react with a suitable diene to form a new six-membered aromatic or non-aromatic ring. The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity, making it a valuable tool in complex synthesis. wikipedia.orgbeilstein-journals.org Fluorinated dienophiles or dienes are actively researched building blocks for creating novel carbo- and heterocyclic structures. beilstein-journals.orgrsc.org

Regioselective Functionalization Strategies for Complex Architectures

Achieving regioselectivity is crucial when building complex molecular architectures based on the this compound scaffold. The strategies depend on which part of the molecule is being functionalized.

On the Benzene Ring: As discussed in section 5.1, the (4,4-Difluorocyclohexyl) group is an ortho, para-director. wikipedia.orglibretexts.org Therefore, direct electrophilic substitution will lead to a mixture of ortho and para isomers. To achieve high regioselectivity for a single isomer, several strategies can be employed:

Steric Control: In reactions like Friedel-Crafts acylation, the bulkiness of the acylating agent and the substituent can strongly favor the formation of the para product over the sterically hindered ortho position. libretexts.org

Blocking Groups: A reversible reaction, such as sulfonation, can be used to temporarily block the more reactive para position. A subsequent electrophilic substitution can then be directed to the ortho position. The blocking sulfonyl group can be removed later under specific conditions.

Directed Ortho Metalation (DoM): If the benzene ring contains a directing metalation group (DMG), deprotonation at the ortho position with a strong base (like an organolithium reagent) can be achieved, followed by quenching with an electrophile. This provides a powerful route to exclusively ortho-functionalized products. While the parent this compound lacks a classical DMG, introducing one (e.g., an amide or methoxy (B1213986) group) in a multi-step synthesis would enable this strategy.

On the Cyclohexyl Moiety: Regioselective functionalization of the saturated cyclohexyl ring is less straightforward due to the inertness of the C-H and C-F bonds. Reactions typically proceed through radical mechanisms or require activation at a specific position. For instance, if a carbonyl group is present, as in the 4,4-difluorocyclohexanone precursor, reactions can be directed to the α-carbons via enolate chemistry. This allows for regioselective alkylation or halogenation adjacent to the carbonyl group before it is subsequently converted to another functional group or removed.

Applications of 4,4 Difluorocyclohexyl Benzene Derivatives in Advanced Materials Science

Polymer Matrix Enhancement through (4,4-Difluorocyclohexyl)benzene Integration

The incorporation of fluorinated cyclohexyl moieties, such as the this compound structure, into polymer backbones or as pendant groups can significantly modify the properties of the resulting materials. Fluorination is a well-established strategy for developing polymers with low dielectric constants and high thermal stability. researchgate.net

Impact on Polymer Performance Characteristics

The integration of structures related to this compound can lead to several performance enhancements in polymers. The presence of the bulky cyclohexyl group can increase the free volume within the polymer matrix, which, in conjunction with the low polarizability of the C-F bond, contributes to a lower dielectric constant. researchgate.net This is a critical characteristic for materials used in microelectronics and high-frequency communication technologies.

Table 1: Potential Impact of this compound Moiety on Polymer Properties

| Property | Anticipated Effect | Rationale |

| Dielectric Constant | Decrease | Introduction of low-polarizability C-F bonds and increased free volume from the cyclohexyl group. researchgate.net |

| Thermal Stability | Increase | High bond energy of C-F bonds contributes to enhanced thermal resistance. mdpi.com |

| Chemical Resistance | Increase | Fluorinated segments are known to be chemically inert. mdpi.com |

| Solubility | Modification | The bulky, non-polar cyclohexyl group can alter solubility in organic solvents. |

| Mechanical Strength | Modification | The rigid phenyl and flexible cyclohexyl groups can influence chain packing and stiffness. |

Case Studies in Polymer Modification

While specific case studies on the direct use of this compound in large-scale polymer production are not widely published, research on related fluorinated polymers provides valuable insights. For example, the synthesis of fluorinated poly(aryl ether nitrile)s with pendant cyclohexyl groups has been shown to yield materials with a low dielectric constant (2.96 at 1 MHz) and high thermal stability (5% weight loss temperature of 489 °C). researchgate.net

In the realm of liquid crystals, which are a form of polymer, derivatives containing fluorinated cyclohexane (B81311) rings are of significant interest for display technologies. beilstein-journals.orgtcichemicals.com The fluorine atoms are introduced to control the dielectric anisotropy of the liquid crystal molecules, a key parameter for display performance. beilstein-journals.org Although these are not traditional polymer matrix applications, they highlight the utility of the fluorinated cyclohexyl motif in tuning the electro-optical properties of polymeric materials.

Electrolyte Formulations for Energy Storage Systems Utilizing Cyclohexylbenzene (B7769038) Derivatives

Cyclohexylbenzene and its derivatives are emerging as important components in electrolyte formulations for lithium-ion batteries, primarily due to their favorable thermal and electrochemical properties.

Contributions to High-Temperature Battery Cell Designs

The high boiling point (above 230°C) and chemical stability of cyclohexylbenzene make it a suitable co-solvent or additive in electrolytes for high-temperature battery applications. beilstein-journals.org Unlike conventional linear carbonates that can degrade at elevated temperatures, cyclohexylbenzene remains stable, enhancing the safety and performance of batteries operating in demanding conditions. beilstein-journals.org Its inertness in the presence of lithium salts is a crucial advantage for preventing undesirable side reactions within the cell. beilstein-journals.org

Formulation Strategies for Enhanced Electrolyte Stability

Cyclohexylbenzene derivatives can enhance electrolyte stability through several mechanisms. They can function as a co-solvent to reduce the viscosity of the electrolyte, which can improve ionic conductivity, especially at higher temperatures. beilstein-journals.org

A significant application of cyclohexylbenzene is as an overcharge protection additive. researchgate.netresearchgate.net During an overcharge event, where the cell voltage exceeds its normal operating limit, cyclohexylbenzene can electrochemically polymerize on the surface of the cathode. researchgate.netresearchgate.net This in-situ formed polymer layer increases the internal resistance of the cell, thereby blocking the overcharging current and preventing catastrophic failure. researchgate.netresearchgate.net Studies have shown that mixtures of cyclohexylbenzene and other additives like biphenyl (B1667301) can be even more effective in providing overcharge protection. researchgate.net

Table 2: Properties of Cyclohexylbenzene Relevant to Electrolyte Formulations

| Property | Value/Characteristic | Significance in Electrolytes |

| Boiling Point | > 230 °C | Enables high-temperature operation of batteries. beilstein-journals.org |

| Polarity | Nonpolar | Acts as a suitable co-solvent with other electrolyte components. beilstein-journals.org |

| Electrochemical Stability | Stable over a wide potential window | Prevents degradation and side reactions within the battery. beilstein-journals.org |

| Overcharge Protection | Forms a protective polymer layer | Enhances battery safety by preventing thermal runaway during overcharging. researchgate.netresearchgate.net |

Dielectric Applications in Insulating Polymers

The low polarizability of the carbon-fluorine bond makes fluorinated polymers highly attractive for use as low-dielectric constant (low-k) insulating materials in the electronics industry. The introduction of a this compound moiety into a polymer is a promising strategy for developing next-generation insulating materials.

Research into fluorinated aromatic polyimides has demonstrated that the incorporation of fluorine can lead to materials with stable dielectric constants and low dielectric loss, particularly at high frequencies. nih.gov The rigid nature of the polymer backbones in these materials can limit the movement of dipoles in an electric field, contributing to lower dielectric loss. nih.gov While not directly involving this compound, this research underscores the potential of using fluorinated cyclic structures to achieve desirable dielectric properties. The combination of the low-polarizability C-F bonds and the bulky nature of the cyclohexyl ring in this compound is expected to create a polymer with a low dielectric constant and good thermal stability, making it a candidate for applications in microelectronics packaging and as an insulating layer in high-frequency circuits.

Role in Advanced Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials Research

While not typically employed as primary emissive or host materials in the light-emitting layer of an Organic Light-Emitting Diode (OLED) itself, derivatives of this compound are critical components in the broader field of display technology, especially in liquid crystal (LC) materials that are used in conjunction with or as part of display assemblies. The unique properties conferred by the difluoro-substituted aliphatic ring are instrumental in developing advanced liquid crystal displays (LCDs), including active-matrix LCDs (AMLCDs) that form a basis for many modern screens.

The primary role of these compounds stems from their use in formulating liquid crystal mixtures with specific physical properties. The introduction of fluorine atoms into the molecular structure significantly alters key characteristics such as dielectric anisotropy (Δε), viscosity, and optical anisotropy (Δn). researchgate.netrsc.org Fluorinated liquid crystals are prized for exhibiting high electrical resistivity, good thermal and chemical stability, and low viscosity, which contributes to faster switching times in display devices. nih.govresearchgate.net

Research into fluorinated terphenyls, for example, has shown them to be promising components for ferroelectric mixtures due to their low viscosity and high stability. nih.gov The this compound unit contributes to a molecule's rigid core structure, which is essential for forming the mesophases (the state between liquid and solid) that are the basis of LC technology. nih.gov The polarity induced by the C-F bonds is a critical factor in tuning the dielectric anisotropy of the material, which governs how the liquid crystal molecules align in an electric field—the fundamental principle of an LC display. researchgate.netrsc.org

In the context of OLED technology, high-quality displays sometimes utilize a hybrid approach. For instance, a transparent OLED panel's image quality, which can be affected by ambient background light, can be significantly enhanced by integrating it with a cholesteric liquid crystal back-panel that acts as a switchable light shutter. researchgate.net The performance of such LC shutters relies on the precisely engineered properties of the liquid crystal materials, a field where fluorinated compounds, including those derived from this compound, are prevalent.

The table below summarizes the measured physical properties of a terphenyl liquid crystal derivative, illustrating the impact of fluorination on phase transitions and thermodynamic properties.

Table 1: Thermal Properties of a Fluorinated Terphenyl Liquid Crystal (3F5T3)

| Property | Value | Description |

|---|---|---|

| Iso-N Phase Transition | 83 °C | The temperature of the transition from the isotropic liquid phase to the nematic (N) liquid crystal phase upon cooling. nih.gov |

| Enthalpy Change (ΔH) for Iso-N | 0.8 kJ mol⁻¹ | The change in enthalpy associated with the Iso-N phase transition, indicating a low energy requirement for this ordering. nih.gov |

| Entropy Change (ΔS) for Iso-N | 2.2 J mol⁻¹ K⁻¹ | The change in entropy for the Iso-N transition. nih.gov |

| Crystallization Temperature (T_c) | -41 °C | The temperature at which the material crystallizes from the nematic phase upon cooling. nih.gov |

| Glass Transition Temperature (T_g) | -67 °C | The temperature below which the crystalline phase becomes a glassy solid. nih.gov |

Data derived from studies on 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl derivatives. nih.gov

Applications as Specialty Solvents and Chemical Intermediates in Industrial Processes

The role of this compound as a specialty solvent is not extensively documented in publicly available research. Industrial chemical processes, particularly in the manufacturing of electronic materials, often utilize solvents like toluene, xylenes, or methylanisoles for the solution-based deposition of organic layers in devices such as OLEDs. google.com However, this compound itself is not commonly cited for this purpose.

Conversely, its role as a chemical intermediate is fundamental to its importance in materials science. The this compound structure serves as a key molecular building block for the synthesis of more complex, high-value liquid crystal molecules. researchgate.net In the multi-step synthesis of advanced materials for display applications, chemists design target molecules with specific properties by combining various rings, linking groups, and terminal chains. nih.gov

The table below illustrates the conceptual position of this compound within the synthetic hierarchy of advanced materials.

Table 2: Role of this compound as a Chemical Intermediate

| Synthesis Stage | Compound Class | Specific Example / Moiety | Purpose |

|---|---|---|---|

| Primary Feedstock | Basic Aromatic Hydrocarbon | Benzene (B151609) | Initial raw material for chemical synthesis. researchgate.net |

| Key Intermediate | Functionalized Cyclohexane | This compound | A synthesized building block with desired structural and electronic properties (rigidity, polarity). |

| Final Product | Advanced Material | Fluorinated Terphenyl Liquid Crystal | A complex molecule designed for high-performance display applications by incorporating the intermediate. nih.gov |

Role of 4,4 Difluorocyclohexyl Benzene As a Scaffold in Medicinal Chemistry Research

Strategic Incorporation of Fluorine in Modern Pharmaceutical Research

The use of fluorine in drug design is a widely adopted strategy to enhance the pharmacological profile of lead compounds. researchgate.netnih.govnih.gov The unique properties of the fluorine atom, when incorporated into a molecule, can profoundly influence its behavior in biological systems, affecting everything from metabolic stability to target binding affinity. nih.govresearchgate.netnih.gov This has led to a significant number of fluorine-containing drugs being approved for clinical use. nih.govnih.gov

The introduction of fluorine can modulate a range of physicochemical properties critical for a drug's efficacy. nih.govnih.gov One of the most significant effects is the enhancement of metabolic stability. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, and replacing a metabolically labile carbon-hydrogen bond with a C-F bond can block oxidation by metabolic enzymes like cytochrome P450, thereby increasing the drug's half-life. nih.govluxembourg-bio.com

Fluorination also has a marked impact on a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate cell membranes. researchgate.netnih.gov While a single fluorine atom can increase lipophilicity, the effects of multiple fluorine atoms or fluorinated groups like trifluoromethyl (CF3) can be more complex, often enhancing the lipophilic character of a molecule. nih.govresearchgate.net This can lead to improved bioavailability and better penetration of the blood-brain barrier.

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. nih.govnih.gov This modulation can influence a drug's solubility, absorption, and, importantly, its binding affinity to the target protein by affecting the ionization state of the molecule at physiological pH. nih.govnih.gov The introduction of fluorine can lead to more potent interactions with biological targets through favorable electrostatic interactions. researchgate.net

Table 1: Effects of Fluorine Incorporation on Drug Properties

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased by blocking metabolic oxidation sites. | nih.govnih.govluxembourg-bio.com |

| Lipophilicity | Generally increased, affecting membrane permeability and absorption. | researchgate.netnih.gov |

| Acidity/Basicity (pKa) | Modulated due to fluorine's strong electron-withdrawing nature. | nih.govnih.gov |

| Binding Affinity | Can be enhanced through favorable electrostatic and hydrophobic interactions. | researchgate.netnih.gov |

| Conformation | Can influence molecular shape and preferred binding conformations. | nih.gov |

In recent years, there has been a growing interest in incorporating three-dimensional structural elements into drug candidates to improve their properties. Fluorinated cycloalkanes, such as the 4,4-difluorocyclohexyl group, are particularly attractive in this regard. researchgate.netresearchgate.net These saturated ring systems offer a way to increase the sp3 character of a molecule, which can lead to improved solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile compared to their flat, aromatic counterparts. chemguide.co.uk

The geminal difluoro substitution on the cyclohexane (B81311) ring, as seen in (4,4-Difluorocyclohexyl)benzene, locks the ring in a specific conformation and introduces a polar face on the non-polar ring. This can influence how the molecule interacts with its biological target. researchgate.netresearchgate.net The applications of fluorinated cycloalkyl building blocks have been demonstrated in several marketed drugs, highlighting their importance in medicinal chemistry. researchgate.netchemguide.co.uk The use of such building blocks is a key strategy in the design of new chemical entities with optimized physicochemical and pharmacological properties. nih.govresearchgate.net

Synthesis of Novel Heterocyclic Derivatives Incorporating (4,4-Difluorocyclohexyl) Moieties

The this compound scaffold can be chemically modified to serve as a precursor for a variety of heterocyclic systems. The presence of the benzene (B151609) ring allows for functionalization, such as nitration followed by reduction to an aniline (B41778) derivative, which can then be used in various cyclization reactions to form heterocyclic rings. The commercial availability of compounds like 3-(4,4-Difluorocyclohexyl)aniline provides a direct starting point for such synthetic endeavors. biosynth.com

Triazoles are a class of five-membered heterocyclic compounds that are prevalent in many medicinally active molecules due to their favorable metabolic stability and ability to participate in hydrogen bonding. youtube.com The synthesis of triazole derivatives bearing the (4,4-Difluorocyclohexyl)phenyl moiety can be envisioned through established synthetic routes.

A common method for the synthesis of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.net Starting from an aniline derivative such as 4-(4,4-difluorocyclohexyl)aniline, a diazonium salt can be formed and subsequently converted to an azide (B81097). This azide can then be reacted with a terminal alkyne to yield the 1,4-disubstituted 1,2,3-triazole. libretexts.org Alternatively, N-substituted 1,2,4-triazoles can be synthesized from aniline precursors through multi-step sequences often involving the formation of amidine or hydrazone intermediates. nih.gov

Table 2: Plausible Synthetic Route to a Triazole Derivative

| Step | Reaction | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Diazotization | 4-(4,4-Difluorocyclohexyl)aniline | NaNO₂, HCl | Diazonium salt | libretexts.org |

| 2 | Azidation | Diazonium salt | NaN₃ | 1-Azido-4-(4,4-difluorocyclohexyl)benzene | libretexts.org |

Benzothiazoles are another important class of heterocyclic compounds with a wide range of biological activities. dergipark.org.tr The synthesis of benzothiazoles typically involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. dergipark.org.trchemguide.co.ukmasterorganicchemistry.com To prepare a benzothiazole (B30560) derivative incorporating the (4,4-Difluorocyclohexyl) moiety, one would require a corresponding aminothiophenol precursor.

While the direct synthesis of 2-amino-thiophenol derivatives of this compound may be complex, multistep synthetic sequences starting from a functionalized aniline are conceivable. For instance, an aniline can be converted to a thio-precursor which can then undergo cyclization. The Jacobson synthesis, involving the cyclization of thiobenzanilides, is a well-established method for forming the benzothiazole ring system. researchgate.net

The versatility of the this compound scaffold extends to the synthesis of other heterocyclic systems beyond triazoles and benzothiazoles.

Pyrazoles: These five-membered heterocycles can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov A (4,4-Difluorocyclohexyl)phenylhydrazine, which could potentially be synthesized from the corresponding aniline, would be a key intermediate for accessing pyrazole (B372694) derivatives.

Oxadiazoles: 1,3,4-Oxadiazoles are another class of heterocycles found in various therapeutic agents. nih.gov A common synthetic route involves the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. researchgate.netorganic-chemistry.org A carboxylic acid or aldehyde derivative of this compound could serve as a starting point for the synthesis of these compounds. For example, a (4,4-Difluorocyclohexyl)benzoic acid could be converted to its acid hydrazide and then cyclized with another carboxylic acid derivative to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(4,4-Difluorocyclohexyl)aniline |

| 4-(4,4-Difluorocyclohexyl)aniline |

| 1-Azido-4-(4,4-difluorocyclohexyl)benzene |

| (4,4-Difluorocyclohexyl)phenylhydrazine |

| (4,4-Difluorocyclohexyl)benzoic acid |

| Trifluoromethyl |

| Benzothiazole |

| Triazole |

| Pyrazole |

Research into Targeted Delivery Systems Utilizing Fluorinated Cyclohexylbenzene (B7769038) Frameworks

The strategic design of targeted drug delivery systems aims to enhance the therapeutic efficacy of drugs by ensuring their accumulation at the site of action, thereby minimizing off-target effects. Fluorinated compounds are often explored in this context due to their unique properties, such as increased metabolic stability and altered lipophilicity, which can influence their pharmacokinetic profiles. nih.govnih.gov

A comprehensive review of the scientific literature and patent databases reveals a notable absence of specific research detailing the use of the this compound scaffold in the development of targeted delivery systems. While the broader class of fluorinated organic molecules has been investigated for applications in drug delivery, including the formation of fluorinated polymers and amphiphiles for creating nanocarriers and emulsions, specific studies focusing on the this compound framework are not prominently documented. chemrxiv.org The general principles of using fluorinated building blocks in drug discovery suggest that the introduction of the difluorocyclohexyl group could impact a molecule's conformational behavior and lipophilicity, key parameters in the design of drug carriers. nih.gov However, dedicated research to exploit these properties for targeted delivery using the this compound moiety specifically has not been found in the public domain.

Emerging Research Avenues and Future Perspectives for 4,4 Difluorocyclohexyl Benzene

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and selective synthetic routes to (4,4-Difluorocyclohexyl)benzene and its derivatives is a cornerstone for enabling its broader investigation and application. Current research efforts are geared towards overcoming the challenges associated with the introduction of fluorine atoms into the cyclohexyl ring and the subsequent coupling with the benzene (B151609) moiety.

One promising approach involves the use of modern fluorination reagents that offer greater control and safety compared to traditional methods. For instance, the development of nucleophilic fluorinating agents could provide a more direct and efficient means of producing the 4,4-difluorocyclohexyl core. Additionally, advancements in catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, are being explored to facilitate the efficient formation of the carbon-carbon bond between the fluorinated cyclohexane (B81311) and the benzene ring.

Future work in this area will likely focus on the development of one-pot or flow-chemistry-based syntheses to improve scalability and reduce environmental impact. The use of enzymatic or bio-catalytic methods also presents an intriguing possibility for achieving high selectivity under mild reaction conditions. scinapse.io

Advanced Computational Modeling for Elucidating Structure-Function Relationships

Computational modeling plays a pivotal role in understanding the intricate relationship between the three-dimensional structure of this compound and its macroscopic properties. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being employed to predict and rationalize the conformational preferences, electronic properties, and intermolecular interactions of this molecule.

These computational models are instrumental in predicting properties relevant to material science, such as dielectric anisotropy and birefringence, which are crucial for applications in liquid crystals. By simulating the behavior of ensembles of this compound molecules, researchers can gain insights into their self-assembly and phase behavior.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed based on computational descriptors. These models can accelerate the discovery of new derivatives with optimized properties for specific applications, be it in materials science or medicinal chemistry. nih.gov

| Computational Technique | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions in condensed phases. |

| Gas Electron Diffraction (GED) | Experimental determination of molecular structure in the gas phase for benchmarking computational models. researchgate.net |

| QSAR/QSPR | Development of predictive models for biological activity and physical properties. nih.gov |

Expansion into Underexplored Material Science Applications

The unique combination of a rigid phenyl group and a flexible, polar difluorinated cyclohexyl ring makes this compound a compelling candidate for various material science applications, particularly in the field of liquid crystals. The introduction of fluorine atoms can significantly alter the dielectric anisotropy and melting point of liquid crystalline materials. beilstein-journals.org

Derivatives of cyclohexyl benzene are known to be important components in liquid crystal mixtures used in display technologies. heeneygroup.comgoogle.com The 4,4-difluoro substitution in the cyclohexane ring is expected to impart a strong transverse dipole moment, which could lead to materials with negative dielectric anisotropy. Such materials are highly sought after for vertically aligned (VA) liquid crystal displays (LCDs), which offer high contrast ratios and wide viewing angles. beilstein-journals.org

Beyond liquid crystals, the fluorinated nature of this compound could be exploited in the design of advanced polymers and coatings. Fluorinated polymers often exhibit desirable properties such as low surface energy, high thermal stability, and chemical resistance. Incorporating the this compound motif into polymer backbones could lead to new materials with tailored optical and surface properties.

Future research will likely focus on the synthesis and characterization of a broader range of this compound derivatives with different substituents on the phenyl ring to fine-tune their material properties. The exploration of their use in other areas, such as organic electronics and functional coatings, also represents a promising avenue for future investigation.

| Potential Application Area | Key Property of this compound |

| Liquid Crystal Displays (LCDs) | Negative dielectric anisotropy, tailored melting point. beilstein-journals.org |

| Advanced Polymers | Low surface energy, thermal stability, chemical resistance. |

| Functional Coatings | Hydrophobicity, oleophobicity. |

| Organic Electronics | Tunable electronic properties through substitution. |

Design of Next-Generation Biologically Relevant Derivatives with Tuned Molecular Characteristics

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold presents a versatile platform for the design of new biologically active compounds.

The lipophilic nature of the cyclohexyl and phenyl groups, combined with the polar C-F bonds, can lead to unique interactions with biological targets. By strategically modifying the substitution pattern on the benzene ring, it is possible to tune the molecule's properties to achieve desired pharmacological effects. For example, the synthesis of fluorinated chalcone (B49325) derivatives has been shown to yield compounds with potent biological activities. nih.gov

The design of novel derivatives could target a wide range of therapeutic areas. For instance, the incorporation of pharmacophoric groups onto the phenyl ring could lead to new candidates for enzyme inhibitors or receptor modulators. The difluorinated cyclohexane ring can act as a bioisosteric replacement for other chemical groups, potentially improving the pharmacokinetic profile of existing drugs. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4,4-difluorocyclohexyl)benzene derivatives, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves coupling 4,4-difluorocyclohexanecarboxylic acid derivatives with aromatic amines or benzaldehyde analogues. For example, hydrolysis of ester intermediates (e.g., compound 103 ) followed by condensation with 4,4-difluorocyclohexylamine under reflux conditions yields thiazole-4-carboxamide derivatives (yields: 35–78%) . Key considerations include solvent choice (e.g., absolute ethanol), acid catalysis (glacial acetic acid), and reaction time optimization to minimize side products. Characterization via ¹H/¹³C NMR and HPLC ensures purity (>95%) and structural confirmation .

Q. How is fluorination at the cyclohexyl moiety validated experimentally, and what spectroscopic techniques are most reliable?

- Answer : Fluorine substitution is confirmed using ¹⁹F NMR, which provides direct evidence of fluorination patterns. Coupled with ¹H NMR (to assess ring conformation) and mass spectrometry (ESI-MS for molecular weight verification), these techniques resolve ambiguities in regiochemistry. For example, axial/equatorial fluorine arrangements in cyclohexyl derivatives can be distinguished via coupling constants in ¹H NMR .

Q. What are the standard purity assessment protocols for this compound intermediates?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, alongside melting point analysis. For example, synthesized thiazole derivatives showed >95% purity using C18 reverse-phase columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does fluorination of the cyclohexyl ring influence metabolic stability and hERG channel selectivity in drug candidates?

- Answer : The 4,4-difluorocyclohexyl group enhances metabolic stability by acting as a steric/electronic block at cytochrome P450 oxidation sites. In antiviral studies, this fragment reduced hERG binding (IC₅₀ > 300 nM) while maintaining target potency, attributed to reduced lipophilicity (logP optimization) compared to non-fluorinated analogues . Contradictions in lipophilicity trends (e.g., slight increases in logP) require case-specific analysis via in vitro microsomal assays .

Q. What strategies resolve low yields in amide coupling reactions involving 4,4-difluorocyclohexylamine?

- Answer : Yield variations (e.g., 35% vs. 78% in thiazole derivatives ) may stem from steric hindrance or competing side reactions. Optimizing coupling reagents (e.g., HATU vs. EDCI), increasing amine equivalents (1.5–2.0 mol), or using microwave-assisted synthesis can improve efficiency. Solvent screening (DMF vs. THF) and temperature control (0°C vs. RT) are also critical .

Q. How do axial vs. equatorial fluorine conformations affect biological activity in cyclohexyl-containing compounds?

- Answer : Equatorial fluorine placement often improves solubility and target binding due to reduced steric clashes. For example, in peptidomimetics, equatorial 4,4-difluoro groups enhanced protease inhibition (IC₅₀ = 12 nM) compared to axial isomers (IC₅₀ = 45 nM), as shown by molecular docking and SAR studies . Dynamic NMR can track conformational equilibria in solution .

Q. What analytical methods differentiate this compound isomers from synthetic byproducts?

- Answer : High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragments key structural motifs (e.g., m/z 416.469 for C₂₃H₂₆F₂N₂O₃ ). X-ray crystallography (where feasible) or NOESY experiments resolve spatial arrangements, while IR spectroscopy identifies carbonyl or amide impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.